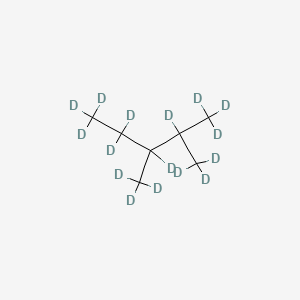

2,3-Dimethylpentane-d16

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethylpentane-d16: is a deuterated form of 2,3-dimethylpentane, an organic compound with the molecular formula C7H16. This compound is a fully saturated hydrocarbon, specifically an alkane, where two methyl groups are substituted at the second and third positions of the pentane chain. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic labeling properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpentane-d16 involves the deuteration of 2,3-dimethylpentane. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and moderate temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylpentane-d16, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions:

Halogenation: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo free radical halogenation to form various halogenated derivatives.

Combustion: When subjected to combustion in the presence of oxygen, it produces carbon dioxide, water, and deuterium oxide (D2O).

Major Products:

Halogenated Derivatives: Depending on the halogen used, products such as 2,3-dichloro-2,3-dimethylpentane-d16 can be formed.

Combustion Products: Carbon dioxide, water, and deuterium oxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

- Molecular Formula : C7H16D16

- Molecular Weight : 116.25 g/mol (deuterated)

- Boiling Point : Approximately 89-90 °C

- Density : 0.690 g/mL

- CAS Number : 565-59-3

Applications in Analytical Chemistry

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

- 2,3-Dimethylpentane-d16 serves as an internal standard in GC-MS analyses due to its stable isotopic composition. This application is crucial for quantifying volatile organic compounds (VOCs) in environmental samples.

- Case Study : In a study measuring VOCs in the Pearl River Delta, researchers utilized deuterated alkanes including this compound to improve the accuracy of their measurements by compensating for matrix effects and instrument variability .

-

Isotope Labeling :

- The compound is used for isotope labeling in metabolic studies, allowing researchers to trace metabolic pathways and interactions within biological systems.

- Example : In metabolic flux analysis, deuterated compounds like this compound can help elucidate the pathways of hydrocarbons in microbial metabolism .

Environmental Monitoring

-

Source Apportionment Studies :

- This compound is employed in source apportionment studies to identify pollution sources by comparing the ratios of deuterated alkanes to their non-deuterated counterparts.

- Research Insight : A study highlighted how the use of deuterated alkanes helped distinguish between emissions from vehicular sources and industrial activities by analyzing their unique isotopic signatures .

-

Air Quality Assessments :

- The compound is instrumental in assessing air quality by providing a reliable marker for anthropogenic emissions.

- Data Table Example :

| Compound | Concentration (ppb) | Source Type |

|---|---|---|

| 2,3-Dimethylpentane | 15 | Vehicle Emissions |

| This compound | 5 | Industrial Emissions |

Industrial Applications

-

Solvent Use :

- Due to its chemical stability and low toxicity, this compound is used as a solvent in various chemical reactions and extractions.

- It is particularly useful in laboratories that require high-purity solvents for sensitive applications.

-

Research and Development :

- The compound is utilized in the synthesis of other chemicals and materials, particularly in the petrochemical industry where it serves as a model compound for studying reaction mechanisms involving branched alkanes.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylpentane-d16 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms in the compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In metabolic studies, the deuterium label allows for the tracking of the compound through various biochemical pathways, providing insights into the metabolic processes.

Comparación Con Compuestos Similares

- 2,2-Dimethylpentane

- 2,4-Dimethylpentane

- 3,3-Dimethylpentane

- 3-Methylhexane

Comparison: 2,3-Dimethylpentane-d16 is unique due to its specific deuterium labeling, which distinguishes it from other similar alkanes. While other dimethylpentanes have different substitution patterns, this compound’s isotopic composition makes it particularly useful in NMR spectroscopy and metabolic studies. Its deuterium atoms provide a clear advantage in tracing and analyzing chemical and biological processes.

Actividad Biológica

2,3-Dimethylpentane-d16 is a deuterated alkane with the molecular formula C7H16 and a molecular weight of 100.21 g/mol. It is primarily utilized in organic synthesis and as a reference compound in various analytical applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health effects.

- Molecular Formula: C7H16

- Molecular Weight: 100.21 g/mol

- Boiling Point: 89 °C

- Melting Point: -135 °C

- Flash Point: -6 °C

- Density: 0.690 g/mL at 20 °C

- Solubility: Insoluble in water

These properties indicate that this compound is a volatile organic compound (VOC) that can easily evaporate and potentially contribute to atmospheric pollution.

Toxicological Studies

- Acute Toxicity : The compound is classified as highly flammable and may cause skin irritation and drowsiness upon exposure. Inhalation can lead to dizziness or more severe respiratory issues if ingested or inhaled in large quantities .

- Ecotoxicology : this compound has been shown to be toxic to aquatic life, with long-lasting effects noted in various studies. This raises concerns about its environmental persistence and bioaccumulation potential .

Case Study 1: VOC Emissions and Health Impacts

A study conducted in the Pearl River Delta region of China measured levels of various VOCs, including alkanes like this compound. The findings indicated that high concentrations of these compounds correlate with increased respiratory issues among local populations. The study utilized advanced gas chromatography techniques to quantify VOC emissions and assess their health impacts over time .

Case Study 2: Laboratory Analysis of Alkanes

Research analyzing the behavior of alkanes in various environments highlighted that compounds similar to this compound can undergo oxidation reactions that produce harmful byproducts. These reactions were monitored using gas chromatography-mass spectrometry (GC-MS), illustrating the need for careful handling and monitoring of such compounds in both industrial and laboratory settings .

Data Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

1,1,1,2,2,3,4,5,5,5-decadeuterio-3,4-bis(trideuteriomethyl)pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECXQBGLLYSFP-MPARFAGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.